molecular formula C7H10Cl2N4 B2714475 (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride CAS No. 2411295-54-8

(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride

Cat. No.: B2714475
CAS No.: 2411295-54-8
M. Wt: 221.09
InChI Key: HFJXZTKRHRFTPK-UHFFFAOYSA-N
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Description

(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a benzotriazole core substituted at the 6-position with a methanamine group, stabilized as a dihydrochloride salt. The benzotriazole moiety is known for its electron-rich aromatic system and versatile coordination chemistry, making it a critical scaffold in pharmaceuticals, agrochemicals, and materials science . The dihydrochloride form enhances solubility and stability, which is advantageous for synthetic manipulation and biological applications.

Properties

IUPAC Name

2H-benzotriazol-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKRRJGELJEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzotriazol-5-ylmethanamine typically involves the reaction of benzotriazole with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired amine. The dihydrochloride form is obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride as an anticancer agent. A notable investigation demonstrated its effectiveness in inhibiting histone deacetylase, which is crucial for cancer cell proliferation. The compound exhibited significant antiproliferative activity against several human cancer cell lines with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50_{50} (nM)
A549 (Lung Cancer)1.5
MCF7 (Breast Cancer)2.0
HeLa (Cervical Cancer)1.8

Neuroprotective Effects

Another significant application is in neuroprotection. Research indicated that derivatives of this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Functional Materials

This compound has been utilized in the synthesis of novel materials with unique electronic properties. Its incorporation into polymer matrices has shown promise in enhancing conductivity and stability for applications in organic electronics and sensors .

Table 2: Properties of Materials Synthesized with this compound

Material TypeConductivity (S/m)Stability (Months)
Polymer Composite0.0512
Thin Film Transistor0.1510

Mechanism of Action

The mechanism of action of (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride involves its interaction with various molecular targets. The benzotriazole core can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

(1H-Benzo[d]imidazol-6-yl)methanamine Hydrochloride

  • Molecular Formula : C₈H₁₁Cl₂N₃
  • Molar Mass : 220.10 g/mol
  • Key Differences: Heteroatom Substitution: Replaces the triazole ring (three nitrogen atoms) with an imidazole ring (two nitrogen atoms). Applications: Imidazole derivatives are widely used in antifungal agents and enzyme inhibitors, suggesting that the triazole analog may exhibit distinct biological activity due to enhanced hydrogen-bonding capacity .

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride

  • Molecular Formula : C₁₀H₁₂Cl₃N₃
  • Molar Mass : 272.58 g/mol
  • Key Differences :
    • Substituents : Incorporates a chloro group at the 2-position of the phenyl ring and an imidazole at the 6-position, contrasting with the unsubstituted benzotriazole in the target compound.
    • Steric and Electronic Effects : The chloro group introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilicity compared to the triazole analog.
    • Solubility : Dihydrochloride salts generally improve aqueous solubility, but the chloro substituent may decrease lipophilicity relative to the triazole derivative .

Physicochemical and Functional Comparisons

Property This compound (1H-Benzo[d]imidazol-6-yl)methanamine HCl [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine diHCl
Core Heterocycle Benzotriazole Benzimidazole Phenyl-imidazole
Substituents Methanamine (6-position) Methanamine (6-position) Chloro (2-position), imidazole (6-position)
Nitrogen Atoms 3 (triazole) 2 (imidazole) 2 (imidazole)
Molecular Weight Not reported 220.10 g/mol 272.58 g/mol
Solubility Likely high (dihydrochloride salt) Moderate (hydrochloride salt) Moderate (dihydrochloride salt, chloro substituent)
Potential Applications Catalysis, drug discovery Antifungal agents, enzyme inhibitors Not reported

Research Findings and Implications

  • Triazole vs. Imidazole Reactivity : Triazoles exhibit stronger hydrogen-bonding capacity and metabolic stability compared to imidazoles, making them preferable in drug design for targeting enzymes like cytochrome P450 .
  • Impact of Halogen Substitution : The chloro group in [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride may enhance electrophilic character but reduce bioavailability due to increased molecular weight and steric effects .
  • Synthetic Challenges : The synthesis of benzotriazole derivatives often requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described in solid-phase peptide synthesis methodologies . In contrast, benzimidazoles are typically synthesized via condensation reactions under acidic conditions .

Biological Activity

(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride, with the CAS number 2411295-54-8, is a compound that belongs to the benzotriazole family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C₈H₁₀N₄·2HCl
  • Molecular Weight : 221.09 g/mol
  • CAS Number : 2411295-54-8

Anticancer Activity

Research has indicated that benzotriazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed IC₅₀ values as low as 1.2–2.4 nM against human cancer cell lines, comparable to doxorubicin . Although specific data on this compound's anticancer activity is limited, its structural similarity to other active benzotriazoles suggests potential efficacy against various cancer types.

Antimicrobial Activity

Benzotriazole compounds have been evaluated for their antimicrobial properties. A comprehensive review highlighted that certain benzotriazole derivatives exhibited antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus with varying minimum inhibitory concentrations (MICs) . The presence of hydrophobic groups in these compounds often correlates with enhanced antimicrobial activity.

CompoundTarget OrganismMIC (µg/mL)
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileE. coli12.5
1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzo[d][1,2,3]triazoleS. aureus25

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory effects of benzotriazole derivatives. For example, compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The inhibition of these cytokines is crucial for managing inflammatory diseases.

Case Study 1: Anticancer Screening

A study synthesized various benzotriazole derivatives and tested their efficacy against gastric adenocarcinoma cells (MKN-45). The results indicated that some derivatives significantly inhibited cell viability compared to standard treatments like Paclitaxel . This suggests that this compound may also possess similar anticancer properties.

Case Study 2: Antimicrobial Testing

In another investigation focusing on the antibacterial activity of benzotriazole derivatives, several compounds were tested against Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. The results demonstrated notable zones of inhibition for specific derivatives compared to standard antibiotics . This reinforces the potential application of this compound in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride, and what purity thresholds are critical for reproducibility?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., triazole derivatives) are synthesized by reacting halogenated intermediates (e.g., 4-(chloromethyl)benzylamine) with heterocyclic amines under basic conditions (K₂CO₃ in DMF/DMSO) . Purification via recrystallization or chromatography is essential to achieve ≥95% purity, as impurities can interfere with downstream applications (e.g., biological assays) .
  • Critical Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm molecular structure and identify proton environments (e.g., distinguishing benzotriazole protons from methanamine groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for exact mass matching) .
  • HPLC/UV-Vis : Assess purity (>97% is standard for research-grade material) .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH, temperature, and light conditions?

  • Experimental Design :

  • Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40–60°C for 48–72 hours, analyzing degradation products via HPLC-MS .
  • Photostability Testing : Use controlled UV/visible light chambers (ICH Q1B guidelines) to simulate long-term light exposure .
    • Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard storage conditions (2–8°C, dark) .

Q. What strategies resolve contradictions in published reactivity data, such as unexpected byproducts during amide bond formation?

  • Troubleshooting :

  • Reaction Optimization : Systematically vary solvents (e.g., DMF vs. THF), bases (e.g., Et₃N vs. DBU), and temperatures to isolate intermediates .
  • Byproduct Identification : Use LC-MS/MS to detect trace impurities and propose mechanistic pathways (e.g., competing nucleophilic attacks on the benzotriazole ring) .
    • Validation : Replicate conflicting studies under strictly controlled conditions (e.g., inert atmosphere to exclude moisture/oxygen) .

Q. How can the compound’s potential biological activity be assessed in vitro, and what controls are necessary to minimize artifacts?

  • Assay Design :

  • Dose-Response Curves : Test cytotoxicity (e.g., MTT assay) and target engagement (e.g., enzyme inhibition) across 0.1–100 µM ranges .
  • Controls : Include vehicle (DMSO), positive controls (e.g., known inhibitors), and counter-screens to rule out off-target effects .
    • Data Normalization : Express activity relative to baseline (untreated cells) and validate with orthogonal assays (e.g., fluorescence polarization for binding affinity) .

Q. What methodological challenges arise when scaling up synthesis, and how can they be addressed?

  • Challenges :

  • Purification at Scale : Replace column chromatography with recrystallization or fractional distillation for cost-effective bulk production .
  • Reaction Homogeneity : Use continuous flow reactors to maintain consistent temperature and mixing in large batches .
    • Safety Protocols : Implement rigorous hazard controls (e.g., ventilation for HCl off-gassing during dihydrochloride salt formation) .

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